(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a cyclic amino acid that has attracted attention in the scientific community due to its potential applications in drug development and biochemical research.
Scientific Research Applications
Intermediate for Renin Inhibitory Peptides : It is used as an intermediate in the preparation of renin inhibitory peptides, which have implications in the design of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
Synthon for Pyridomycin Synthesis : The acetonide of this compound is useful as a synthon in the synthesis of pyridomycin, an antibiotic (Kinoshita, Hamazaki, & Awamura, 1978).
Chiral Template in Synthesis : It serves as a chiral template for constructing specific chiral centers in complex molecular structures (Beatty, Jennings-White, & Avery, 1991).
Chiral Reagent for Separation of Racemic Products : As a chiral reagent, it is excellent for the analytical and efficient separation of racemic products from transformations of chiral carboxylic acids and amino acids (Nagao et al., 1985).
Synthesis of Novel Chiral Polydentate Ligands : The compound is utilized in the synthesis of novel chiral polydentate ligands, specifically 1,3-dioxolane-4,5-bis-pyridinecarboxylic esters (Sun Xiao-qiang, 2011).
Antimicrobial Activities : Amide derivatives of 1,3-dioxolane have shown antimicrobial activities against different strains of bacteria and fungi, highlighting the compound's potential in the field of antimicrobial research (Begum et al., 2019).
Synthesis of Five-Membered 1,3-Dioxolan-4-ones : The compound is involved in the synthesis of five-membered 1,3-dioxolan-4-ones using an oxidative alkene geminal difunctionalization strategy (Balaji & Chandrasekaran, 2019).
High-Yield Synthesis of D-ribo-Phytosphingosine : It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in organic chemistry and pharmacology (Lombardo et al., 2006).
properties
IUPAC Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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